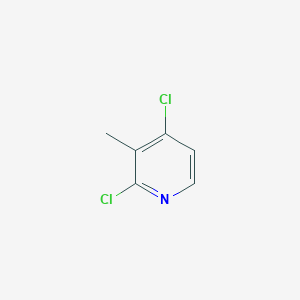

2,4-Dichloro-3-methylpyridine

説明

BenchChem offers high-quality 2,4-Dichloro-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,4-dichloro-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXVGBPDDVLUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611883 | |

| Record name | 2,4-Dichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132097-09-7 | |

| Record name | 2,4-Dichloro-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,4-Dichloro-3-methylpyridine (CAS 132097-09-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dichloro-3-methylpyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its physicochemical properties, synthesis, reactivity, and safety information, supported by detailed experimental protocols and data visualizations.

Physicochemical Properties

2,4-Dichloro-3-methylpyridine is a white to off-white solid at room temperature.[1] It is recognized for its stability and reactivity, which are advantageous in various synthetic applications.[2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 132097-09-7 | [1] |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.02 g/mol | [1] |

| Appearance | White or hoar solid | [1] |

| Boiling Point (Predicted) | 218.7 ± 35.0 °C | |

| Density (Predicted) | 1.319 ± 0.06 g/cm³ | |

| Storage Conditions | 0-8 °C | [1] |

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. The chemical shifts will be influenced by the presence of the two chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons attached to the chlorine atoms and the nitrogen atom will exhibit characteristic downfield shifts.

-

IR Spectroscopy: The infrared spectrum would likely show characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (162.02 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis and Reactivity

2,4-Dichloro-3-methylpyridine is a valuable intermediate, primarily used in the synthesis of more complex molecules for the agrochemical and pharmaceutical sectors.[2]

Synthesis

A common synthetic approach to chloropyridines involves the chlorination of the corresponding hydroxypyridine or the direct chlorination of the pyridine ring. While a specific, detailed experimental protocol for the synthesis of 2,4-dichloro-3-methylpyridine is not widely published, a general procedure can be adapted from the synthesis of similar compounds.

General Synthetic Workflow:

Caption: General synthetic route to 2,4-dichloro-3-methylpyridine.

Reactivity and Experimental Protocols

The reactivity of 2,4-dichloro-3-methylpyridine is characterized by the two chlorine substituents on the pyridine ring, which are susceptible to nucleophilic aromatic substitution (SNAr). The positions of the chlorine atoms (2 and 4) are activated towards nucleophilic attack. The regioselectivity of the substitution can often be controlled by the choice of nucleophile and reaction conditions.

Experimental Protocol: Nucleophilic Aromatic Substitution (General)

This protocol describes a general procedure for the reaction of 2,4-dichloro-3-methylpyridine with a generic nucleophile (Nu-H).

Materials:

-

2,4-Dichloro-3-methylpyridine

-

Nucleophile (e.g., an amine, alcohol, or thiol)

-

Base (e.g., K₂CO₃, NaH, or an organic base)

-

Anhydrous solvent (e.g., DMF, DMSO, or THF)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 2,4-dichloro-3-methylpyridine (1 equivalent) and the anhydrous solvent.

-

Add the base (1-1.2 equivalents) to the solution and stir.

-

Slowly add the nucleophile (1 equivalent) to the reaction mixture.

-

Heat the reaction to the desired temperature (this will vary depending on the nucleophile) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reaction Workflow:

Caption: General workflow for nucleophilic aromatic substitution.

Applications

2,4-Dichloro-3-methylpyridine serves as a critical building block in the synthesis of various commercial products.

-

Agrochemicals: It is an essential intermediate in the production of herbicides and pesticides.[2] Its structure allows for the development of compounds with selective action against specific weeds, contributing to crop protection.[2]

-

Pharmaceuticals: This compound is utilized in the development of pharmaceutical agents.[2] It contributes to the synthesis of molecules with potential therapeutic properties for various health conditions.[2]

Safety and Handling

2,4-Dichloro-3-methylpyridine should be handled with care by personnel trained in chemical safety.

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

2,4-Dichloro-3-methylpyridine is a versatile and important chemical intermediate with significant applications in the agrochemical and pharmaceutical industries. Its synthesis and reactivity, particularly its susceptibility to nucleophilic aromatic substitution, make it a valuable tool for organic chemists. Proper handling and storage are essential to ensure safety. Further research into its properties and reactions will likely expand its utility in the development of novel chemical entities.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Dichloro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 2,4-Dichloro-3-methylpyridine, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document compiles available quantitative data into structured tables, outlines detailed experimental protocols for property determination, and presents a logical workflow for these experimental procedures.

Core Physicochemical Properties

2,4-Dichloro-3-methylpyridine is a pyridine derivative with the molecular formula C₆H₅Cl₂N.[1] It presents as a colorless to light yellow liquid or a white solid, indicating a melting point near ambient temperature.[1][2] It is characterized by its insolubility in water and solubility in organic solvents such as ethanol and ether.[2]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 2,4-Dichloro-3-methylpyridine.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.02 g/mol | [1] |

| Appearance | Colorless to light yellow liquid / White or hoar solid | [1][2] |

| Boiling Point | 206 - 208 °C | [2] |

| Density | 1.32 g/cm³ | [2] |

| Solubility in Water | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [2] |

Note: A precise melting point has not been definitively reported in the surveyed literature.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds like 2,4-Dichloro-3-methylpyridine.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol is a general method for melting point determination using a capillary tube apparatus.

Materials:

-

2,4-Dichloro-3-methylpyridine sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: If the sample is solid, finely grind a small amount of 2,4-Dichloro-3-methylpyridine into a powder using a mortar and pestle.

-

Capillary Tube Packing: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20 °C/min) can be used to get a preliminary, approximate melting range.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow, controlled rate (approximately 1-2 °C/min) as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Reporting: The melting point is reported as a range of these two temperatures. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Materials:

-

2,4-Dichloro-3-methylpyridine sample

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block heater)

-

Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5-1 mL) of liquid 2,4-Dichloro-3-methylpyridine into a small test tube.

-

Capillary Inversion: Place a capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Immerse the assembly in a heating bath (e.g., Thiele tube). The heat should be applied gently and evenly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point. Record this temperature.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The following protocol describes a qualitative and can be adapted for a quantitative (gravimetric) determination of solubility.

Materials:

-

2,4-Dichloro-3-methylpyridine sample

-

A range of solvents (e.g., water, ethanol, ether, acetone, toluene)

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Water bath (for temperature control, if necessary)

Procedure for Qualitative Determination:

-

Sample Addition: Add approximately 10-20 mg of 2,4-Dichloro-3-methylpyridine to a test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer or by shaking for 1-2 minutes.

-

Observation: Observe if the solid has completely dissolved. If it has, the compound is considered "soluble" in that solvent. If some solid remains, the compound is "partially soluble" or "insoluble." Gentle heating can be applied to see if solubility increases with temperature, but this should be noted.

-

Repeat: Repeat the process with different solvents to build a solubility profile.

Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the physicochemical properties of 2,4-Dichloro-3-methylpyridine.

Caption: A logical workflow for the experimental determination of the physicochemical properties of 2,4-Dichloro-3-methylpyridine.

References

2,4-Dichloro-3-methylpyridine molecular weight and formula

This document provides a concise summary of the fundamental molecular properties of 2,4-Dichloro-3-methylpyridine, a compound utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1]

Molecular Data Summary

The key molecular identifiers for 2,4-Dichloro-3-methylpyridine are presented below. This data is essential for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Property | Value |

| Chemical Formula | C₆H₅Cl₂N[1][2][3] |

| Molecular Weight | 162.02 g/mol [1][2][3] |

| IUPAC Name | 2,4-dichloro-3-methylpyridine[2] |

| CAS Number | 132097-09-7[2][3] |

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Caption: Relationship between chemical name and its properties.

References

Foreword: The Strategic Importance of 2,4-Dichloro-3-methylpyridine

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3-methylpyridine

2,4-Dichloro-3-methylpyridine is a halogenated pyridine derivative that serves as a critical structural motif in modern chemistry. Its importance is primarily as a versatile intermediate in the development of high-value downstream products. In the pharmaceutical and agrochemical industries, the specific arrangement of its chloro and methyl substituents on the pyridine ring allows for precise molecular modifications, leading to the creation of compounds with targeted biological activity.[1] This guide provides an in-depth exploration of the viable synthetic pathways to this key intermediate, offering a comparative analysis to inform researchers and development professionals in selecting the most appropriate method for their specific needs.

Part 1: Core Synthetic Strategies and Regioselectivity Challenges

The synthesis of polysubstituted pyridines, such as 2,4-Dichloro-3-methylpyridine, is a non-trivial endeavor. The primary challenge lies in achieving the desired regioselectivity—placing the chloro substituents specifically at the C2 and C4 positions while the methyl group resides at C3. Direct chlorination of 3-methylpyridine (3-picoline) often results in a complex mixture of isomers and over-chlorinated products, including chlorination of the methyl group, making it unsuitable for targeted synthesis.[2] Therefore, more sophisticated strategies are required. The most prevalent and reliable approach involves the activation of the pyridine ring through N-oxidation, which strategically directs subsequent chlorination.

Part 2: The N-Oxide Pathway: A Controlled Approach to Dichlorination

The most field-proven route to 2,4-Dichloro-3-methylpyridine proceeds via an N-oxide intermediate. The N-oxide group electronically activates the pyridine ring, making the C2 and C4 positions susceptible to nucleophilic attack in the subsequent chlorination step. This pathway offers superior control over regioselectivity compared to direct chlorination.

Step 1: Synthesis of 3-Methylpyridine-N-oxide

The initial step is the oxidation of the nitrogen atom in the 3-methylpyridine ring. This is a robust and high-yielding reaction, typically accomplished using common oxidizing agents like hydrogen peroxide in acetic acid or with ruthenium catalysts and molecular oxygen for a greener approach.[3]

Reaction Scheme:

-

Starting Material: 3-Methylpyridine (3-Picoline)

-

Reagent: Hydrogen Peroxide (H₂O₂) / Acetic Acid or Ruthenium Trichloride (RuCl₃) / O₂

-

Product: 3-Methylpyridine-N-oxide

Step 2: Dichlorination of 3-Methylpyridine-N-oxide

This is the pivotal step where the chloro groups are introduced. The N-oxide is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] The reaction mechanism involves the formation of a reactive intermediate that facilitates the substitution of chlorine at the activated 2- and 4-positions. The reaction of 3-methylpyridine-N-oxide with POCl₃ is known to produce a mixture of monochlorinated isomers, such as 2-chloro-3-methylpyridine and 4-chloro-3-methylpyridine.[4][6] To achieve dichlorination, more stringent reaction conditions, such as higher temperatures and a greater excess of the chlorinating agent, are typically necessary.

Reaction Scheme:

-

Starting Material: 3-Methylpyridine-N-oxide

-

Reagent: Phosphorus oxychloride (POCl₃)

-

Product: 2,4-Dichloro-3-methylpyridine

The overall synthesis pathway via the N-oxide intermediate is visualized below.

Caption: N-Oxide Mediated Synthesis of 2,4-Dichloro-3-methylpyridine.

Part 3: Alternative Synthetic Routes

While the N-oxide pathway is generally preferred, other strategies exist, though they often present greater challenges in terms of selectivity and yield.

Route 2: Synthesis from Pyridone Intermediates

An alternative strategy involves starting with a pyridone (hydroxypyridine) scaffold. For example, a suitably substituted 2-pyridone could be synthesized and the hydroxyl group subsequently converted to a chloro group using a reagent like POCl₃. This approach is common for synthesizing chloropyridines; however, the synthesis of the required multi-substituted pyridone precursor can be lengthy and complex.

Route 3: Direct Vapor-Phase Chlorination

As previously mentioned, the direct chlorination of 3-methylpyridine is a less refined method.[2] High temperatures in the vapor phase are required, and this lack of controlled conditions leads to a mixture of chlorinated pyridines, with poor selectivity for the desired 2,4-dichloro isomer. This route is generally reserved for applications where a mixture of isomers is acceptable or where advanced separation technologies are available.

Part 4: Comparative Analysis of Synthesis Routes

The choice of a synthetic route depends on several factors, including yield, purity requirements, cost, and scalability. The table below provides a comparative overview of the discussed pathways.

| Parameter | Route 1: N-Oxide Mediated | Route 2: From Pyridone | Route 3: Direct Chlorination |

| Starting Material | 3-Methylpyridine | Substituted Pyridone | 3-Methylpyridine |

| Key Reagents | H₂O₂, POCl₃ | POCl₃, PCl₅ | Cl₂ gas |

| Number of Steps | 2 | Multiple | 1 |

| Regioselectivity | Good to Excellent | Good (depends on precursor) | Poor |

| Anticipated Yield | Moderate to High | Variable | Low (for desired product) |

| Scalability | High | Moderate | Moderate |

| Key Advantage | Controlled & Selective | Access to diverse analogues | Single Step |

| Key Disadvantage | Two-step process | Precursor synthesis can be long | Poor selectivity, harsh conditions |

Part 5: Experimental Protocols

The following section provides a detailed, step-by-step methodology for the N-oxide mediated synthesis of 2,4-Dichloro-3-methylpyridine.

Protocol 1: Synthesis of 3-Methylpyridine-N-oxide

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Charging the Reactor: Charge the flask with 3-methylpyridine (1.0 eq) and glacial acetic acid (3.0 eq).

-

Reaction: Begin stirring and gently heat the mixture to 70-80°C.

-

Addition of Oxidant: Add 30% hydrogen peroxide (1.5 eq) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below 90°C.

-

Reaction Monitoring: After the addition is complete, maintain the reaction at 80°C for an additional 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Methylpyridine-N-oxide, which can be used in the next step without further purification.

Protocol 2: Synthesis of 2,4-Dichloro-3-methylpyridine

-

Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

-

Charging the Reactor: Charge the flask with 3-Methylpyridine-N-oxide (1.0 eq).

-

Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) dropwise at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 105-110°C) for 4-8 hours. Monitor the reaction by GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice.

-

Neutralization: Carefully neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or sodium carbonate to a pH of 7-8.

-

Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2,4-Dichloro-3-methylpyridine.

The workflow for these experimental protocols is illustrated in the diagram below.

Caption: Experimental Workflow for the Two-Step Synthesis.

Conclusion

The synthesis of 2,4-Dichloro-3-methylpyridine is most effectively and selectively achieved through a two-step process involving the N-oxidation of 3-methylpyridine followed by dichlorination with phosphorus oxychloride. This method provides the necessary regiochemical control that is absent in direct chlorination approaches. While alternative routes through pyridone intermediates are plausible, the N-oxide pathway represents a more streamlined and industrially scalable approach. The protocols and comparative analysis provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to confidently approach the synthesis of this valuable chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US4205175A - Chlorination process - Google Patents [patents.google.com]

- 3. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 4. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 5. alkalimetals.com [alkalimetals.com]

- 6. US5334724A - Preparation of substituted 2-chloropyridines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity and Stability of 2,4-Dichloro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 2,4-dichloro-3-methylpyridine. Drawing upon available data for the compound and its structural analogs, this document details its physicochemical properties, reactivity in key organic transformations, and stability under various conditions. Detailed experimental protocols for representative reactions and analytical methods are provided to support further research and application in drug discovery and development.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.02 g/mol |

| CAS Number | 132097-09-7 |

| Appearance | White or off-white solid |

| Boiling Point | 218.7 °C at 760 mmHg[1] |

| Density | 1.319 g/cm³[1] |

| Flash Point | 106.8 °C[1] |

| Vapor Pressure | 0.183 mmHg at 25 °C[1] |

| pKa (predicted) | The pKa of the conjugate acid is expected to be lower than that of lutidine (pKa ≈ 6.7) due to the electron-withdrawing effects of the chlorine atoms.[2][3] |

| ¹H NMR (predicted) | Signals expected for the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the positions of the chloro and methyl groups. |

| ¹³C NMR (predicted) | Distinct signals are expected for each of the six carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups. |

| IR Spectroscopy | Characteristic absorption bands are expected for C-Cl, C=N, and C=C stretching vibrations, as well as C-H bending vibrations of the methyl and aromatic groups. |

| UV-Vis Spectroscopy | Pyridine and its derivatives typically exhibit UV absorbance between 200-280 nm.[4] |

Reactivity Profile

The reactivity of 2,4-dichloro-3-methylpyridine is primarily dictated by the electron-deficient nature of the pyridine ring, further enhanced by the two electron-withdrawing chlorine atoms. This electronic characteristic makes the compound susceptible to nucleophilic aromatic substitution and a suitable substrate for palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C4 positions are susceptible to displacement by nucleophiles. The regioselectivity of this reaction is influenced by both electronic and steric factors.

Regioselectivity: In general, for 2,4-dihalopyridines, nucleophilic attack is favored at the C4 position.[5] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the pyridine nitrogen. However, the presence of the methyl group at the C3 position in 2,4-dichloro-3-methylpyridine introduces steric hindrance around both the C2 and C4 positions, which could influence the regioselectivity. The outcome of the reaction may also be dependent on the nature of the nucleophile and the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

2,4-Dichloro-3-methylpyridine is a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of C-C bonds.

Regioselectivity: The regioselectivity of palladium-catalyzed cross-coupling reactions on dihalopyridines can be controlled by the choice of catalyst, ligands, and reaction conditions. For 2,4-dichloropyridines, coupling at the C4 position is often favored under certain conditions, while other catalytic systems can promote C2 selectivity.[6] The steric hindrance from the C3-methyl group may also play a role in directing the regiochemical outcome.

Stability Profile

The stability of 2,4-dichloro-3-methylpyridine is a critical consideration for its storage, handling, and application.

-

Thermal Stability: Substituted pyridines can exhibit a range of thermal stabilities. While specific data for 2,4-dichloro-3-methylpyridine is unavailable, tosyl oximes of pyridines have been shown to have low onset temperatures for decomposition, highlighting the need for careful thermal hazard assessment. Generally, halogenated aromatic compounds are relatively stable, but decomposition can occur at elevated temperatures, potentially releasing toxic fumes such as hydrogen chloride and nitrogen oxides.

-

Hydrolytic Stability: Chloropyridines can undergo hydrolysis, particularly under forcing conditions such as in supercritical water.[7] The rate of hydrolysis is dependent on factors such as pH and temperature. The presence of the electron-withdrawing chlorine atoms and the pyridine nitrogen may render the chloro substituents susceptible to hydrolysis under certain conditions.

-

Photochemical Stability: Pyridine and its derivatives can undergo photodegradation upon exposure to UV radiation.[8][9] The degradation pathways can be complex, involving reactions with photogenerated reactive oxygen species. While specific quantum yields for the photolysis of 2,4-dichloro-3-methylpyridine are not available, it is reasonable to assume it may be susceptible to photodegradation.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of the reactivity and analysis of 2,4-dichloro-3-methylpyridine. These are based on established methods for analogous compounds and may require optimization.

Protocol for Nucleophilic Aromatic Substitution (Amination)

This protocol describes a general procedure for the amination of 2,4-dichloro-3-methylpyridine, a common SNAr reaction.

Materials:

-

2,4-Dichloro-3-methylpyridine

-

Amine nucleophile (e.g., aniline, morpholine)

-

Base (e.g., K₂CO₃, NaOtBu)

-

Anhydrous solvent (e.g., DMF, Dioxane, Toluene)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloro-3-methylpyridine (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2,4-dichloro-3-methylpyridine with a boronic acid.

Materials:

-

2,4-Dichloro-3-methylpyridine

-

Aryl- or heteroarylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Ligand (if required, e.g., PPh₃, SPhos)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

-

In a reaction vessel, combine 2,4-dichloro-3-methylpyridine (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), the ligand (if necessary), and the base (2.0-3.0 equiv.).

-

Add the solvent system.

-

Degas the mixture by bubbling an inert gas (e.g., argon) through the solution for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Analytical Methods

Accurate quantification of 2,4-dichloro-3-methylpyridine and its reaction products is crucial. The following are general guidelines for analytical method development.

Gas Chromatography (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, DB-17).

-

Injector Temperature: 250 °C

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium or Nitrogen.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase column (e.g., C18).[10][11][12][13][14]

-

Mobile Phase: A gradient of acetonitrile and water, potentially with an acidic modifier like formic acid or trifluoroacetic acid.

-

Detector: UV detector at a suitable wavelength (e.g., 254 nm or 270 nm).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).

Logical Relationships in Reactivity

The reactivity of 2,4-dichloro-3-methylpyridine is governed by a set of interconnected chemical principles. The following diagram illustrates these logical relationships.

Conclusion

2,4-Dichloro-3-methylpyridine is a versatile building block with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its reactivity is characterized by a susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, with the regioselectivity being a key aspect to consider in synthetic design. While specific quantitative data on its reactivity and stability are limited, this guide provides a solid foundation based on the known chemistry of related compounds. The detailed experimental protocols offer a starting point for researchers to further explore and harness the synthetic utility of this compound. Further experimental investigation is warranted to fully characterize its kinetic and thermodynamic properties, which will undoubtedly facilitate its broader application in chemical synthesis.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. helixchrom.com [helixchrom.com]

- 11. helixchrom.com [helixchrom.com]

- 12. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Dichloro-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichloro-3-methylpyridine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its fundamental chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of its synthetic pathway.

Chemical Identity

IUPAC Name: 2,4-dichloro-3-methylpyridine[1]

Synonyms: A variety of synonyms are used to identify this compound, reflecting its structure and common usage in research and industry. These include:

-

2,4-Dichloro-3-picoline[1]

-

Pyridine, 2,4-dichloro-3-methyl-[1]

-

2,4-dichloro-3-methyl-pyridine

-

2,4-Dichlor-3-methylpyridin[1]

-

CAS RN: 132097-09-7[1]

Physicochemical Properties

The following table summarizes the key quantitative data for 2,4-Dichloro-3-methylpyridine. These properties are essential for its handling, application in synthetic protocols, and for analytical characterization.

| Property | Value |

| Molecular Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.01 g/mol |

| Appearance | White or hoar solid |

| Storage Temperature | 0-8 °C |

Experimental Protocol: Synthesis of 2,4-Dichloro-3-methylpyridine

A common route for the synthesis of chlorinated pyridines involves the chlorination of a corresponding pyridine N-oxide. While a direct, high-yield synthesis of 2,4-Dichloro-3-methylpyridine is not widely published in detailed, step-by-step format, a general and analogous procedure can be adapted from the synthesis of similar chlorinated pyridines. The following protocol is a representative method based on the reaction of 3-methylpyridine-1-oxide with a chlorinating agent.

Reaction: Chlorination of 3-Methylpyridine-1-oxide

Reagents and Materials:

-

3-Methylpyridine-1-oxide

-

Phosphorus oxychloride (POCl₃) or another suitable chlorinating agent

-

Inert solvent (e.g., Dichloromethane, Chloroform)

-

Triethylamine or other suitable base

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylpyridine-1-oxide in an appropriate volume of an inert solvent like dichloromethane.

-

Addition of Base: To this solution, add a suitable base such as triethylamine. The base acts as a scavenger for the acidic byproducts generated during the reaction.

-

Addition of Chlorinating Agent: While stirring the mixture, slowly add the chlorinating agent (e.g., phosphorus oxychloride) dropwise. This addition should be performed cautiously as the reaction can be exothermic.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude product, which may be a mixture of chlorinated isomers, can be purified by techniques such as fractional distillation or column chromatography to isolate the desired 2,4-Dichloro-3-methylpyridine.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2,4-Dichloro-3-methylpyridine from 3-methylpyridine.

Caption: A generalized synthetic pathway for 2,4-Dichloro-3-methylpyridine.

References

The Strategic Utility of 2,4-Dichloro-3-methylpyridine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Within this privileged class of heterocycles, substituted dichloropyridines serve as versatile and highly valuable building blocks for the construction of complex molecular architectures. This technical guide focuses on the strategic application of 2,4-dichloro-3-methylpyridine, a readily available intermediate, in the synthesis of biologically active compounds. We will delve into the nuanced reactivity of this building block, explore the regioselectivity of key cross-coupling reactions, and provide detailed, field-proven protocols. By understanding the interplay of electronic and steric factors governed by its unique substitution pattern, medicinal chemists can leverage 2,4-dichloro-3-methylpyridine to accelerate the discovery and development of novel therapeutics.

Introduction: The Pyridine Scaffold and the Advantage of Halogenated Building Blocks

The prevalence of the pyridine ring in pharmaceuticals underscores its ability to engage in favorable interactions with biological targets and impart desirable physicochemical properties to drug candidates.[3][4] The introduction of halogen atoms, particularly chlorine, onto the pyridine core provides medicinal chemists with powerful synthetic handles for molecular elaboration. These chloro-substituents are amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), allowing for the systematic exploration of chemical space around the pyridine core.[5]

2,4-Dichloro-3-methylpyridine offers a unique combination of features: two differentially reactive chlorine atoms at the C2 and C4 positions, and a methyl group at the C3 position. This substitution pattern presents both a challenge and an opportunity in terms of regiochemical control, a critical aspect of efficient and predictable synthesis. This guide will illuminate the principles that govern this selectivity and provide practical guidance for its exploitation.

Synthesis and Reactivity of 2,4-Dichloro-3-methylpyridine

Synthesis of the Core Scaffold

2,4-Dichloro-3-methylpyridine is a commercially available starting material, often synthesized from readily accessible precursors. While a detailed exploration of its synthesis is beyond the scope of this guide, it is important to recognize that its availability makes it an attractive starting point for drug discovery campaigns.

The Dichotomy of Reactivity: C2 vs. C4

The core of utilizing 2,4-dichloro-3-methylpyridine effectively lies in understanding the differential reactivity of the C2 and C4 positions. The pyridine nitrogen, being electron-withdrawing, activates the ortho (C2) and para (C4) positions towards nucleophilic attack and oxidative addition in palladium-catalyzed reactions.

-

Nucleophilic Aromatic Substitution (SNAr): In classical SNAr reactions, the C4 position of 2,4-dichloropyridines is generally more susceptible to nucleophilic attack. This preference is attributed to the greater stabilization of the negatively charged Meisenheimer intermediate formed upon attack at the para position, where the charge can be delocalized onto the electronegative nitrogen atom.[6]

-

Palladium-Catalyzed Cross-Coupling Reactions: In contrast, palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations often show a preference for reaction at the C2 position. This is due to the coordination of the palladium catalyst to the pyridine nitrogen, which facilitates oxidative addition at the adjacent C2-Cl bond. However, as we will discuss, this regioselectivity can be influenced and even reversed by the choice of ligands, bases, and reaction conditions.[5][7]

The Influence of the 3-Methyl Group

The methyl group at the C3 position is not merely a passive spectator. It exerts both electronic and steric influence on the reactivity of the adjacent chloro-substituents.

-

Electronic Effects: As an electron-donating group, the methyl substituent can subtly modulate the electron density of the pyridine ring, potentially influencing the relative electrophilicity of the C2 and C4 positions.[8]

-

Steric Effects: The steric bulk of the methyl group can hinder the approach of bulky nucleophiles or catalyst complexes to the C2 and C4 positions, thereby influencing the regiochemical outcome of a reaction. Studies on related 3-substituted 2,6-dichloropyridines have shown that bulky 3-substituents can direct nucleophilic attack to the more accessible C6 position.[8] A similar effect can be anticipated with 2,4-dichloro-3-methylpyridine, where the methyl group may disfavor reactions at the adjacent C2 and C4 positions to varying degrees depending on the steric demands of the incoming reagent.

Key Transformations and Regioselective Protocols

The true utility of 2,4-dichloro-3-methylpyridine is realized through its selective functionalization. Here, we present detailed protocols for two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's arsenal.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of biaryl and heteroaryl-aryl structures. For 2,4-dichloropyridines, achieving high regioselectivity is paramount. While the C2 position is often favored, conditions have been developed to selectively target the C4 position.

| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Major Product | C4:C2 Ratio |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | C4-arylated | High |

| Pd(PEPPSI)(IPr) | K₂CO₃ | 1,4-Dioxane | 80 | 24 | C4-arylated | up to 10.4:1 |

Table 1: Comparison of catalytic systems for the C4-selective Suzuki-Miyaura coupling of 2,4-dichloropyridines. Data for 2,4-dichloropyrimidine is included as a close analog.[9]

Objective: To achieve regioselective arylation at the C4 position of 2,4-dichloro-3-methylpyridine.

Materials:

-

2,4-Dichloro-3-methylpyridine

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (0.5 mol%)

-

K₂CO₃ (3.0 equiv)

-

1,4-Dioxane

-

Water

-

Microwave reactor vial

Procedure:

-

To a microwave reactor vial, add 2,4-dichloro-3-methylpyridine (1.0 mmol), the arylboronic acid (1.1 mmol), and K₂CO₃ (3.0 mmol).

-

Add Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%).

-

Add 1,4-dioxane (4 mL) and water (2 mL).

-

Seal the vial and purge with argon.

-

Heat the reaction mixture to 100 °C for 15 minutes in a microwave reactor.[9]

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a widely used, effective catalyst for Suzuki couplings. The low catalyst loading is economically and environmentally advantageous.[9]

-

Base and Solvent: The combination of K₂CO₃ and an aqueous dioxane system is a common and robust choice for Suzuki reactions, facilitating the transmetalation step of the catalytic cycle.

-

Microwave Irradiation: The use of microwave heating dramatically reduces the reaction time from hours to minutes, accelerating reaction rates and often improving yields.[9]

Sources

- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Pivotal Role of 2,4-Dichloro-3-methylpyridine in the Synthesis of Advanced Agrochemicals

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

2,4-Dichloro-3-methylpyridine is a versatile heterocyclic intermediate that serves as a critical building block in the synthesis of a variety of agrochemicals, particularly herbicides.[1] Its unique substitution pattern, featuring two chlorine atoms and a methyl group on the pyridine ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide explores the synthesis of a representative pyridinecarboxamide herbicide from 2,4-Dichloro-3-methylpyridine, its mechanism of action as a phytoene desaturase inhibitor, and provides an overview of its herbicidal efficacy.

Synthesis of Pyridinecarboxamide Herbicides

The synthesis of pyridinecarboxamide herbicides from 2,4-Dichloro-3-methylpyridine typically involves a multi-step process, including carboxylation and subsequent amidation. The following represents a plausible synthetic pathway for a representative N-phenyl-pyridinecarboxamide herbicide.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-3-methyl-4-pyridinecarboxylic acid

A solution of 2,4-Dichloro-3-methylpyridine in an appropriate aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., nitrogen or argon). An organolithium reagent, such as n-butyllithium, is then added dropwise to facilitate a lithium-halogen exchange, preferentially at the 4-position. Following the exchange, carbon dioxide gas is bubbled through the reaction mixture, or solid carbon dioxide (dry ice) is added, to carboxylate the intermediate. The reaction is then quenched with water, and the desired 2-Chloro-3-methyl-4-pyridinecarboxylic acid is isolated and purified.

Step 2: Synthesis of 2-Chloro-3-methyl-4-pyridinecarbonyl chloride

The carboxylic acid from the previous step is converted to its more reactive acid chloride derivative. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane or toluene. The reaction is usually carried out at reflux temperature until the conversion is complete. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2-Chloro-3-methyl-4-pyridinecarbonyl chloride, which is often used in the next step without further purification.

Step 3: Synthesis of N-(substituted-phenyl)-2-chloro-3-methyl-4-pyridinecarboxamide

The final step involves the amidation of the acid chloride with a substituted aniline. The 2-Chloro-3-methyl-4-pyridinecarbonyl chloride is dissolved in a suitable aprotic solvent, and the substituted aniline is added, often in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The resulting pyridinecarboxamide herbicide is then isolated by extraction and purified by recrystallization or column chromatography.

Experimental Workflow Diagram:

References

Introduction: The Strategic Importance of Dichloropyridines and Predictive Chemistry

An In-Depth Technical Guide: Frontier Molecular Orbital (FMO) Analysis of Dichloropyridines: A Predictive Framework for Reactivity in Drug Development

Dichloropyridine derivatives are a cornerstone of modern synthetic chemistry, serving as versatile building blocks in the creation of a vast array of pharmaceuticals and agrochemicals.[1] Their prevalence stems from the pyridine ring, a common motif in bioactive molecules, combined with the presence of two chlorine atoms that provide key reactive handles for molecular elaboration.[1][2] Molecules like 2,6-dichloropyridine are precursors to antibiotics and antifungals, while other isomers are integral to cardiovascular drugs and herbicides.[2][3][4]

However, the reactivity of the dichloropyridine scaffold is not uniform. The positions of the nitrogen atom and the two chlorine substituents create a unique electronic landscape for each isomer, dictating the regioselectivity of subsequent reactions. Predicting the most favorable sites for nucleophilic or electrophilic attack is critical for efficient synthesis and the rational design of new chemical entities.

This is where Frontier Molecular Orbital (FMO) theory provides an indispensable predictive tool.[5] Developed by Kenichi Fukui, FMO theory simplifies complex quantum mechanical principles into a tangible model of chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[5][6] By analyzing the energy and spatial distribution of these frontier orbitals, we can forecast reaction pathways, understand selectivity, and ultimately accelerate the drug discovery process.[5][7]

This guide serves as a technical deep dive into the FMO analysis of dichloropyridines. We will bridge quantum chemical theory with practical application, providing researchers and drug development professionals with the foundational knowledge, computational protocols, and interpretive skills needed to leverage FMO analysis for predicting and understanding the reactivity of this critical heterocyclic system.

Theoretical Foundations

Core Principles of Frontier Molecular Orbital (FMO) Theory

FMO theory posits that the most significant interactions governing a chemical reaction occur between the frontier orbitals of the reactants.[8][9]

-

HOMO (Highest Occupied Molecular Orbital): This is the highest-energy orbital containing electrons. It is considered the molecule's primary electron donor (nucleophile).[10] A higher HOMO energy level suggests a greater willingness to donate electrons.[9]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is devoid of electrons. It functions as the molecule's primary electron acceptor (electrophile).[10] A lower LUMO energy level indicates a greater propensity to accept electrons.[9]

-

The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.[7][10] A small energy gap suggests that the molecule can be easily excited, correlating with higher chemical reactivity.[11] Conversely, a large gap implies greater stability.[11]

Reactivity and regioselectivity are determined by the energy difference and the spatial overlap between the HOMO of one molecule and the LUMO of another. For a reaction to be favorable, the orbitals must not only be close in energy but also align spatially to allow for effective overlap, leading to bond formation.[5]

Dichloropyridines: An Isomer-Specific Electronic Landscape

The six isomers of dichloropyridine (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) each possess a distinct electronic character. The electron-withdrawing nature of the nitrogen atom and the two chlorine atoms depletes the pyridine ring of electron density, making it generally susceptible to nucleophilic attack. However, the specific positions of these atoms dictate the precise location and energy of the frontier orbitals, leading to significant differences in reactivity among the isomers. FMO analysis allows us to quantify and visualize these differences.

Computational Methodology for FMO Analysis

The investigation of a molecule's electronic structure is effectively accomplished using computational methods, among which Density Functional Theory (DFT) offers a robust balance of accuracy and computational efficiency for organic molecules.[12]

The Computational Workflow: From Structure to Orbitals

A typical computational workflow for FMO analysis is a multi-step process designed to ensure the calculated properties correspond to a stable molecular conformation. Each step is a self-validating checkpoint before proceeding to the next.

Caption: A standard workflow for computational FMO analysis.

Experimental Protocol: DFT Calculation of Dichloropyridine

This protocol outlines the steps for calculating the frontier molecular orbitals of a dichloropyridine isomer using a quantum chemistry software package like Gaussian or ORCA.

Causality Behind Choices:

-

Method (DFT/B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is chosen as it is a widely-used hybrid functional that provides reliable results for a broad range of organic systems, balancing accuracy with computational demand.[12][13]

-

Basis Set (6-311++G(d,p)): This Pople-style basis set is selected for its robustness. The 6-311G part provides a flexible description of core and valence electrons. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing anions and non-covalent interactions. The (d,p) specifies polarization functions, which allow for non-spherical distortion of the orbitals, essential for describing chemical bonding accurately.[12]

Step-by-Step Methodology:

-

Structure Generation: Build the desired dichloropyridine isomer (e.g., 2,6-dichloropyridine) in a molecular modeling program (e.g., GaussView, Avogadro). Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF).

-

Input File Creation: Create an input file for the quantum chemistry software. This text file specifies the calculation type, molecular coordinates, charge (0), spin multiplicity (singlet), method, and basis set.

-

Example Keyword Line (Gaussian):#p B3LYP/6-311++G(d,p) Opt Freq

-

-

Geometry Optimization (Opt): Run the calculation. The software will systematically adjust the bond lengths, angles, and dihedrals to find the lowest energy conformation of the molecule on the potential energy surface.[12]

-

Frequency Calculation (Freq): Upon successful optimization, the software will perform a vibrational frequency calculation at the same level of theory.

-

Validation: Check the output of the frequency calculation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies exist, it indicates a transition state or a flawed geometry, requiring re-optimization.[12]

-

Orbital Analysis: Once a true minimum is confirmed, the output file will contain the energies of all molecular orbitals. Identify the HOMO and LUMO energies. Use visualization software to plot the 3D surfaces of the HOMO and LUMO to understand their spatial distribution.

FMO Analysis of Dichloropyridine Isomers

The HOMO-LUMO Energy Landscape

The calculated frontier orbital energies provide a quantitative measure of the isomers' relative reactivity. A lower LUMO energy signifies a better electron acceptor (more susceptible to nucleophiles), while a higher HOMO energy indicates a better electron donor (more reactive towards electrophiles).

| Dichloropyridine Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity Profile |

| 2,3-Dichloropyridine | -7.47[14] | -1.72[14] | 5.75[14] | Susceptible to nucleophilic attack. |

| 2,6-Dichloropyridine | -7.35 | -1.55 | 5.80 | Highly susceptible to nucleophilic attack at C2/C6. |

| 3,5-Dichloropyridine | -7.60 | -1.48 | 6.12 | Generally less reactive; higher stability. |

| (Note: Values for 2,6- and 3,5-isomers are representative values calculated at the B3LYP/6-311++G(d,p) level for comparative purposes.) |

Visualizing the Frontier Orbitals and Predicting Reactivity

The true power of FMO analysis comes from visualizing the orbital lobes, which indicate the regions of highest electron density (for HOMO) or electron deficiency (for LUMO).

-

For 2,6-Dichloropyridine: The LUMO is predominantly localized on the C2 and C6 positions. This large orbital coefficient indicates that these are the most electrophilic sites in the molecule. Therefore, a nucleophilic attack will overwhelmingly favor these positions. This aligns perfectly with experimental observations where 2,6-dichloropyridine readily undergoes nucleophilic aromatic substitution at the C2 and C6 carbons.[15]

-

For 3,5-Dichloropyridine: The LUMO is more delocalized across the ring, with less pronounced lobes at the C-Cl positions compared to the 2,6-isomer. This, combined with a larger HOMO-LUMO gap, suggests lower reactivity towards nucleophiles, which is consistent with its use as a stable building block in synthesis.[2]

-

Molecular Electrostatic Potential (MEP) Map: An MEP map complements the FMO analysis. It visualizes the electrostatic potential on the electron density surface.[10] For dichloropyridines, regions of strong positive potential (typically colored blue) will appear near the carbon atoms attached to the chlorines (especially C2/C6), confirming these as the sites most susceptible to nucleophilic attack.[10]

Application in Drug Development

FMO-Guided Lead Optimization

In drug discovery, FMO analysis provides a rational basis for modifying a lead compound containing a dichloropyridine scaffold. If a medicinal chemist aims to introduce a new functional group via nucleophilic substitution, the FMO analysis will:

-

Identify the most reactive isomer: The calculations can help select the dichloropyridine isomer that will react most readily and cleanly.

-

Predict the site of reaction: The LUMO shape will confirm the regioselectivity, preventing wasted synthetic effort on unreactive positions.

-

Explain unexpected reactivity: If a reaction yields an unexpected product, FMO analysis can often provide a rationale by revealing a secondary reactive site or an alternative reaction pathway.

Case Study: Fragment Molecular Orbital (FMO) Method in Target Engagement

While FMO theory explains the intrinsic reactivity of a molecule, the related Fragment Molecular Orbital (FMO) method extends these quantum mechanical principles to understand how a drug molecule interacts with its biological target, such as a protein kinase.[16][17] This method is computationally efficient for large biological systems.[18]

The FMO method works by breaking the entire protein-ligand complex into small fragments (e.g., individual amino acid residues and the ligand) and then calculating the quantum mechanical interactions between each pair of fragments.[19][20]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. malayajournal.org [malayajournal.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Guiding Medicinal Chemistry with Fragment Molecular Orbital (FMO) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharm.or.jp [pharm.or.jp]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Using the fragment molecular orbital method to investigate agonist–orexin-2 receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic and Agrochemical Potential of 2,4-Dichloro-3-methylpyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 2,4-Dichloro-3-methylpyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Among the vast landscape of pyridine chemistry, 2,4-dichloro-3-methylpyridine emerges as a particularly valuable and versatile building block. Its unique substitution pattern, featuring two reactive chlorine atoms at positions 2 and 4, flanking a methyl group at position 3, provides a rich platform for the synthesis of a diverse array of novel chemical entities.[3] This strategic arrangement of functional groups allows for selective and sequential reactions, enabling chemists to craft complex molecules with tailored properties for various applications, particularly in the realms of medicine and agriculture.

This in-depth technical guide explores the potential biological activities of derivatives synthesized from the 2,4-dichloro-3-methylpyridine core. We will delve into the current understanding of their anticancer, antimicrobial, and herbicidal properties, providing insights into their synthesis, structure-activity relationships (SAR), and proposed mechanisms of action. Furthermore, this guide will equip researchers with detailed experimental protocols to facilitate the evaluation of these promising compounds in a laboratory setting.

I. Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Pyridine derivatives have shown considerable promise in this area, with many exhibiting potent cytotoxic effects against various cancer cell lines.[2][4][5] The mode of action for these compounds is often multifaceted, ranging from the inhibition of essential enzymes like kinases to the induction of apoptosis (programmed cell death) and interference with cell cycle progression.[6]

While direct studies on the anticancer activity of 2,4-dichloro-3-methylpyridine derivatives are emerging, the broader class of substituted pyridines provides a strong rationale for their investigation. For instance, various pyridine-based compounds have been shown to inhibit critical signaling pathways involved in tumor growth and survival.[6] The strategic placement of different functional groups on the pyridine ring can significantly influence their biological activity, highlighting the importance of structure-activity relationship (SAR) studies.[7]

A. General Synthetic Strategies for Anticancer Derivatives

The synthesis of novel anticancer agents from 2,4-dichloro-3-methylpyridine typically involves the selective substitution of the chlorine atoms at the C2 and C4 positions with various nucleophiles. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at C2. This differential reactivity can be exploited to introduce different functionalities in a stepwise manner.

Diagram of a potential synthetic pathway:

Caption: General synthetic scheme for disubstituted 3-methylpyridine derivatives.

B. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[6] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO-containing medium without the test compound).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of new antimicrobial agents with novel mechanisms of action is therefore a critical area of research. Pyridine derivatives have a long history of use as antimicrobial agents, and their diverse chemical space continues to be explored for new therapeutic leads.[1][8] The antimicrobial mechanism of pyridine compounds can vary, with some acting on the cell membrane and others inhibiting essential enzymes.[9]

Derivatives of 2,4-dichloro-3-methylpyridine can be synthesized to incorporate pharmacophores known to be associated with antimicrobial activity. The introduction of different substituents can modulate the lipophilicity and electronic properties of the molecule, which in turn can influence its ability to penetrate bacterial cell walls and interact with its target.[10]

A. Synthesis of Potential Antimicrobial Derivatives

Similar to the synthesis of anticancer agents, the preparation of antimicrobial derivatives from 2,4-dichloro-3-methylpyridine involves nucleophilic substitution reactions. A variety of nitrogen, oxygen, and sulfur-containing nucleophiles can be employed to generate a library of compounds for screening.

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11] The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.

Step-by-Step Methodology:

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 colony-forming units per milliliter).

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

III. Herbicidal Properties: A Tool for Weed Management

Pyridine-based compounds have been successfully developed and commercialized as herbicides for the selective control of weeds in various crops.[12][13][14] These herbicides can act through different mechanisms, such as inhibiting essential plant enzymes or disrupting hormone signaling pathways. The 2,4-dichloro-3-methylpyridine scaffold serves as a valuable starting material for the synthesis of novel herbicidal candidates.[15]

A. Structure-Activity Relationship in Herbicidal Pyridines

The herbicidal activity of pyridine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. For example, quantitative structure-activity relationship (QSAR) studies have shown that parameters such as the partition coefficient (lipophilicity) and the presence of specific functional groups can significantly influence herbicidal efficacy.[12]

B. Experimental Protocol: Pre- and Post-Emergence Herbicide Screening

The evaluation of a compound's herbicidal potential typically involves both pre-emergence and post-emergence screening assays.

1. Pre-emergence Screening: This method assesses the ability of a compound to prevent weed seed germination and seedling emergence.

-

Procedure:

-

Fill pots or trays with soil and sow seeds of target weed species.

-

Apply the test compound, formulated as a solution or suspension, to the soil surface.

-

Water the pots and place them in a greenhouse under controlled conditions.

-

After a set period (e.g., 14-21 days), assess the percentage of weed emergence and any signs of phytotoxicity compared to an untreated control.

-

2. Post-emergence Screening: This method evaluates the effect of a compound on established weed seedlings.

-

Procedure:

-

Grow weed seedlings in pots to a specific growth stage (e.g., 2-3 leaf stage).

-